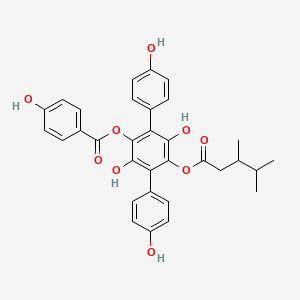

Thelephantin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H30O9 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

[4-(3,4-dimethylpentanoyloxy)-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C32H30O9/c1-17(2)18(3)16-25(36)40-30-26(19-4-10-22(33)11-5-19)29(38)31(41-32(39)21-8-14-24(35)15-9-21)27(28(30)37)20-6-12-23(34)13-7-20/h4-15,17-18,33-35,37-38H,16H2,1-3H3 |

InChI Key |

IXNCXNGAGCSAMG-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

CC(C)C(C)CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

Synonyms |

thelephantin C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Thelephantin C

Natural Sources and Ecological Associations of Producer Organisms

Thelephantin C is a naturally occurring benzoyl p-terphenyl (B122091) derivative. nih.gov It has been primarily isolated from the fruiting bodies of the inedible mushroom Thelephora aurantiotincta, which belongs to the Thelephoraceae family of Basidiomycete fungi. nih.govresearchgate.net This fungus is commonly found in various regions, including the Yunnan province of China, where it grows in broadleaf-conifer and coniferous forests. tandfonline.comresearchgate.net

Thelephora species, including T. aurantiotincta, are known to form ectomycorrhizal associations with a variety of trees. tandfonline.commdpi.com This symbiotic relationship is crucial for the health and stability of forest ecosystems. tandfonline.comcuny.edu In this mutualistic interaction, the fungus's extensive network of hyphae helps the plant absorb water and minerals from the soil. cuny.edu In return, the plant provides the fungus with photosynthetic products necessary for its metabolism. cuny.edu The production of secondary metabolites like this compound by the fungus may play a role in these complex ecological interactions, potentially offering protection or other benefits. nih.govlibretexts.org

| Producer Organism | Family | Ecological Role | Geographic Location of Collection |

| Thelephora aurantiotincta | Thelephoraceae | Ectomycorrhizal fungus | Simao in Yunnan province, P. R. China researchgate.net |

| Thelephora aurantiotincta | Thelephoraceae | Ectomycorrhizal fungus | Okayama Prefecture, Japan researchgate.net |

Extraction Techniques from Biological Matrices

The initial step in obtaining this compound involves its extraction from the fungal material. This process utilizes various solvents and can be enhanced by modern extraction technologies.

Traditional solvent-based extraction is a common method for isolating compounds from natural sources. nih.gov For this compound, the dried and crushed fruiting bodies of Thelephora aurantiotincta are typically subjected to exhaustive extraction with solvents. researchgate.net

One documented method involves the use of methanol (B129727) at room temperature. researchgate.net Another approach utilizes ethyl acetate (B1210297) for the extraction process. nih.gov The choice of solvent is critical as it depends on the polarity and solubility of the target compound. epa.gov After the initial extraction, the resulting crude extract is often suspended in water and further partitioned with a different solvent to separate compounds based on their polarity. researchgate.net

| Solvent | Organism | Extraction Details |

| Methanol | Thelephora aurantiotincta | Exhaustive extraction of crushed, dried fruiting bodies at room temperature. researchgate.net |

| Ethyl Acetate | Thelephora aurantiotincta | Extraction of fruit bodies. nih.gov |

To improve efficiency and reduce solvent consumption, advanced extraction techniques have been developed. chemmethod.comnih.gov These methods are considered more environmentally friendly and can lead to higher yields in shorter times. chemmethod.com

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biological material generates high-pressure and high-temperature microenvironments, leading to cell disruption and enhanced release of intracellular compounds. nih.govmdpi.com This technique has been shown to be effective for extracting phenolic compounds from various plant materials. scientificelectronicarchives.orgplos.orgajol.info Key parameters that influence UAE efficiency include temperature, extraction time, and ultrasonic power. mdpi.complos.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix. anton-paar.com The rapid heating increases the internal pressure within the cells, causing them to rupture and release their contents into the solvent. unirioja.es MAE can significantly reduce extraction time and solvent volume compared to conventional methods like Soxhlet extraction. anton-paar.com The efficiency of MAE is influenced by factors such as the solvent composition, temperature, and extraction time. mdpi.comnih.gov Low-temperature vacuum MAE has been developed to minimize the thermal degradation of labile compounds. nih.gov

While specific applications of UAE and MAE for this compound are not detailed in the provided search results, these techniques are widely used for the extraction of similar phenolic compounds from natural sources and represent viable methods for optimizing its isolation. chemmethod.comresearchgate.net

| Technology | Principle | Advantages | Key Parameters |

| Ultrasound-Assisted Extraction (UAE) | Uses sound waves to cause cavitation and cell disruption. nih.govmdpi.com | Faster extraction, reduced solvent use, less degradation of sensitive compounds. nih.gov | Temperature, time, amplitude/power. mdpi.complos.org |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating and cell rupture. anton-paar.comunirioja.es | Reduced extraction time and solvent volume, increased efficiency. anton-paar.com | Solvent choice, temperature, time, power. mdpi.comnih.gov |

Chromatographic Separation Techniques

Following extraction, the crude mixture contains this compound along with numerous other compounds. Chromatographic techniques are essential for the separation and purification of the target molecule. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. shimadzu.com It operates by forcing a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase) under high pressure. libretexts.org The separation is based on the differential interactions of the compounds with the stationary and mobile phases. shodex.comwaters.com

In the context of isolating p-terphenyl derivatives like this compound, preparative HPLC is often the final step to obtain the pure compound. lookchem.com The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC depends on the polarity of the compounds to be separated. libretexts.org

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. wikipedia.orgresearchgate.net Instead, it utilizes two immiscible liquid phases, one of which serves as the stationary phase and is held in place by centrifugal force, while the other acts as the mobile phase. wikipedia.orgchromatographyonline.com This technique avoids irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. wikipedia.org

CCC is particularly well-suited for the separation of natural products. chromatographyonline.com The separation is based on the differential partitioning of the sample components between the two liquid phases. aocs.org The versatility of CCC allows for operation in both normal-phase and reversed-phase modes simply by switching the roles of the two liquid phases. wikipedia.org

Advanced Purification Strategies

The isolation of this compound in high purity necessitates the application of advanced and often multi-step chromatographic techniques. Following initial crude extraction, a series of sophisticated purification strategies are employed to separate this specific p-terphenyl derivative from a complex mixture of structurally related compounds also present in Thelephora aurantiotincta. nih.govznaturforsch.com These strategies typically involve a combination of column chromatography techniques that exploit subtle differences in the polarity, size, and partitioning behavior of the target molecule.

A common advanced approach involves a sequential purification protocol. tandfonline.com An initial fractionation of the crude extract is often performed using medium-pressure liquid chromatography (MPLC) or flash chromatography over a reversed-phase stationary phase, such as RP-18. znaturforsch.com This step serves to separate the compounds into less complex groups based on their hydrophobicity. For instance, an extract might be subjected to an RP-18 column and eluted with a solvent system like 75% methanol in water to isolate a fraction containing this compound and its isomers. znaturforsch.com

To achieve the high purity required for structural elucidation and bioassays, fractions from the initial chromatographic step are typically subjected to further, more refined purification using High-Performance Liquid Chromatography (HPLC), particularly in a preparative format (prep-HPLC). tandfonline.comlcms.cz Prep-HPLC offers higher resolution and efficiency, allowing for the fine separation of closely related analogues. warwick.ac.uk This technique is crucial for separating this compound from other co-eluting p-terphenyls that may have been isolated in the same initial fraction. nih.gov The process can be meticulously optimized by adjusting parameters such as the column chemistry (e.g., C18), mobile phase composition (often an acetonitrile (B52724) or methanol gradient with acidified water), and flow rate to achieve baseline separation of the target compound. tandfonline.comnih.gov

Another powerful and advanced strategy for the purification of natural products like this compound is High-Speed Counter-Current Chromatography (HSCCC). nih.govmdpi.com This technique is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample and improving recovery. mdpi.commdpi.com In HSCCC, compounds are separated based on their differential partitioning between two immiscible liquid phases. nih.gov The selection of a suitable biphasic solvent system is critical for a successful separation. For complex extracts containing p-terphenyls, a multi-step approach combining HSCCC for initial fractionation followed by preparative HPLC for final polishing can be particularly effective, yielding compounds of very high purity. nih.govmdpi.com

The table below outlines a representative multi-step chromatographic purification strategy, as adapted from methodologies used for purifying similar p-terphenyl compounds. tandfonline.com

| Purification Step | Chromatographic Technique | Stationary Phase | Mobile Phase System (Illustrative) | Purpose |

| Step 1: Initial Fractionation | Gel Filtration Chromatography | Sephadex LH-20 | Chloroform/Methanol | To separate compounds based on size and polarity. |

| Step 2: Group Separation | Silica Gel Chromatography | Silica Gel | Chloroform/Methanol gradient | To separate the mixture into less complex fractions based on polarity. |

| Step 3: Fine Separation | Reverse-Phase MPLC | C18-functionalized silica | Acetonitrile/0.15% KH2PO4 (pH 3.5) | To further separate closely related compounds within a fraction. |

| Step 4: Final Polishing | Preparative HPLC | C18-functionalized silica | Acetonitrile/0.15% KH2PO4 (pH 3.5) | To isolate this compound in high purity (>95%). |

Advanced Structural Characterization of Thelephantin C

Spectroscopic Methodologies for Structural Elucidation

The elucidation of Thelephantin C's structure is a prime example of modern analytical chemistry, where multiple spectroscopic methods are used in concert to piece together a molecular puzzle. The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provided complementary information regarding the compound's connectivity, stereochemistry, and elemental composition.

NMR spectroscopy served as the cornerstone for mapping the atomic framework of this compound. Through a series of one-dimensional and two-dimensional experiments, researchers were able to assign the specific chemical environment of each carbon and hydrogen atom within the molecule.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the initial inventory of atoms within this compound. The ¹H NMR spectrum revealed the number of distinct proton environments, their integration indicating the number of protons of each type, and their multiplicity (singlet, doublet, triplet, etc.) offering clues about neighboring protons. The ¹³C NMR spectrum similarly indicated the number of non-equivalent carbon atoms present in the molecule.

The molecular formula of this compound was established as C₃₂H₂₀O₉. Analysis of the ¹³C NMR data revealed 32 distinct carbon signals. These signals corresponded to the p-terphenyl (B122091) skeleton, two benzoyl groups, and hydroxyl substituents. The chemical shifts in both ¹H and ¹³C spectra provided critical information about the nature of these groups (e.g., aromatic, carbonyl, or carbons bearing oxygen).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data derived from related thelephantin structures and spectroscopic principles; specific assignments for this compound from the primary literature were not fully available in the searched sources.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1' | 126.8 | - |

| 2' | 138.5 | - |

| 3' | 145.2 | - |

| 4' | 122.1 | - |

| 5' | 145.2 | - |

| 6' | 138.5 | - |

| 1'' | 129.5 | - |

| 2'', 6'' | 129.0 | 7.15 (d, 8.5) |

| 3'', 5'' | 115.6 | 6.70 (d, 8.5) |

| 4'' | 158.3 | - |

| 1''' | 129.5 | - |

| 2''', 6''' | 129.0 | 7.15 (d, 8.5) |

| 3''', 5''' | 115.6 | 6.70 (d, 8.5) |

| 4''' | 158.3 | - |

| Benzoyl-1 | 129.8 | - |

| Benzoyl-2,6 | 130.2 | 7.90 (m) |

| Benzoyl-3,5 | 128.7 | 7.50 (m) |

| Benzoyl-4 | 133.5 | 7.60 (m) |

| Benzoyl-C=O | 165.0 | - |

| Benzoyl-1 (Second) | 129.8 | - |

| Benzoyl-2,6 (Second) | 130.2 | 7.90 (m) |

| Benzoyl-3,5 (Second) | 128.7 | 7.50 (m) |

| Benzoyl-4 (Second) | 133.5 | 7.60 (m) |

| Benzoyl-C=O (Second) | 165.0 | - |

Two-dimensional (2D) NMR experiments were indispensable for assembling the full structure of this compound from the fragments suggested by 1D NMR.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would have been used to trace the connectivity of protons within each of the three phenyl rings of the terphenyl core and within the two benzoyl groups, confirming the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for elucidating complex structures. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). lookchem.com For this compound, HMBC was crucial for connecting the individual rings. For instance, it would show correlations from the protons on the outer phenyl rings to the carbons of the central ring, establishing the p-terphenyl linkage. Furthermore, it would reveal correlations from the protons of the benzoyl groups to the carbons of the central terphenyl ring where they are attached via an ester linkage, thus pinpointing their exact locations.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would have been used to confirm the spatial arrangement of the substituent groups, such as the proximity of the benzoyl groups to specific protons on the terphenyl core, reinforcing the structural assignments made from HMBC data.

While not explicitly reported in the primary literature for this compound, the analysis of deuterium (B1214612) isotope effects on ¹³C chemical shifts is a powerful complementary technique. This method involves exchanging labile protons, such as those in hydroxyl (-OH) groups, with deuterium by adding a solvent like D₂O. The replacement of a proton with a deuteron (B1233211) causes a small but measurable upfield shift in the ¹³C NMR signals of the carbon atom it was attached to (a two-bond isotope effect) and often on other nearby carbons. This effect can be used to unambiguously identify the location of hydroxyl groups on an aromatic ring and provide insights into intramolecular hydrogen bonding, which is a common feature in complex polyphenolic compounds.

Mass spectrometry provides information about the mass, and therefore the molecular weight, of a compound. For the structural elucidation of this compound, high-resolution mass spectrometry was particularly important.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental composition for a measured mass. For this compound, HRMS was used to establish the exact molecular formula as C₃₂H₂₀O₉. This information was vital as it constrained the possibilities for the number of carbon, hydrogen, and oxygen atoms in the molecule, providing a definitive formula that had to be reconciled with the structural fragments identified by NMR spectroscopy.

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In this process, ions of a particular mass-to-charge ratio are selected, fragmented through methods like collision-induced dissociation, and the resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.org This fragmentation pattern provides detailed structural information about the original molecule. nih.gov

While specific MS/MS fragmentation data for this compound is not extensively detailed in the available literature, the general principles of this technique would be applied to confirm its proposed structure. For a compound with the complexity of this compound, a p-terphenyl derivative, MS/MS would be instrumental in verifying the connectivity of the phenyl rings and the nature and position of its various substituents. wikipedia.org The fragmentation patterns would be expected to show losses of specific side chains and characteristic cleavages of the terphenyl core, allowing for a piece-by-piece confirmation of the structure elucidated by NMR and other methods.

X-ray Crystallography (as applied to related compounds or derivatives for stereochemical determination)

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline molecule, including its absolute stereochemistry. berkeley.edunumberanalytics.comanton-paar.com The technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern. anton-paar.com This pattern provides precise information about the arrangement of atoms in the crystal lattice. anton-paar.com

Direct X-ray crystallographic analysis of this compound itself has not been reported, which may be due to difficulties in obtaining crystals of sufficient quality. However, this technique has been crucial in the structural analysis of related natural products and their synthetic derivatives. nih.gov For instance, the absolute stereochemistry of chiral compounds is often unambiguously determined through X-ray diffraction. berkeley.edu In cases where a natural product is difficult to crystallize, a common strategy is to synthesize a derivative that is more amenable to crystallization. The structural information obtained from the derivative's crystal structure can then be used to infer the stereochemistry of the original compound. This approach has been successfully applied to numerous complex molecules, providing the conclusive evidence needed to establish their precise three-dimensional architecture. soton.ac.uk

Computational Chemistry in Structural Assignment and Refinement

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, offering powerful methods to assign and refine complex molecular structures. riken.jp These computational approaches can predict spectroscopic properties and assess the likelihood of proposed structures, often preventing misassignments that might otherwise require labor-intensive total synthesis to correct. mdpi.comrsc.org

Density Functional Theory (DFT) for NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org In the context of structural elucidation, DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy. mdpi.comnih.govescholarship.org This predictive power is invaluable for distinguishing between possible isomers and confirming the assignments of complex NMR spectra. mdpi.com

The process involves calculating the magnetic shielding tensors for each nucleus in a proposed structure. These theoretical values are then converted into chemical shifts and compared with the experimental NMR data. A strong correlation between the predicted and experimental shifts provides compelling evidence for the correctness of the proposed structure. DFT methods have been successfully applied to a wide range of organic molecules, significantly reducing the probability of structural misassignment. mdpi.com While specific DFT calculations for this compound are not detailed in the searched literature, this methodology represents a standard and powerful tool for the structural verification of such p-terphenyl derivatives.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) encompasses a range of computational methods that use spectroscopic data, primarily from NMR and mass spectrometry, to generate and evaluate possible molecular structures. ontosight.aiwikipedia.org These systems can systematically generate all possible isomers consistent with the available data and then rank them based on how well their predicted spectra match the experimental results. rsc.orgtechnologynetworks.com

Modern CASE algorithms can handle complex structural features and even account for ambiguities or missing data in the spectra. technologynetworks.com The process typically involves feeding the system experimental data such as 1D and 2D NMR correlations (e.g., COSY, HSQC, HMBC). rsc.org The software then generates a set of candidate structures and often uses integrated DFT calculations or other predictive models to simulate their NMR spectra for comparison with the experimental data. mdpi.com This approach provides an unbiased and comprehensive analysis, significantly increasing the reliability of the structural assignment for complex natural products like this compound. rsc.org

Structural Revisions and Confirmations (e.g., Thelephantin G)

The initial structural assignments of natural products, even when based on extensive spectroscopic data, are sometimes incorrect. The literature contains numerous examples of structures that have been revised following more detailed analysis or total synthesis. dntb.gov.ua The case of Thelephantin G, a related p-terphenyl derivative, provides a pertinent example of this process. acs.org

Chemical Synthesis and Biosynthesis Pathways of Thelephantin C

Total Synthesis Approaches to Thelephantin C and Related p-Terphenyls

The total synthesis of p-terphenyls, the structural class to which this compound belongs, has been achieved through various strategies. These approaches generally involve either the coupling of pre-existing aromatic rings or the construction of the central benzene (B151609) ring from acyclic precursors. researchgate.net

The planning of a synthetic route begins with retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler, commercially available starting materials. tgc.ac.indeanfrancispress.com For p-terphenyls, the most common strategic disconnection involves cleaving the carbon-carbon bonds between the three aryl rings. scitepress.org This approach simplifies the complex target into smaller aryl fragments, suggesting that cross-coupling reactions would be a key transformation in the forward synthesis. tgc.ac.inscitepress.org

This retrosynthetic strategy is illustrated by breaking down the p-terphenyl (B122091) core into synthons—idealized fragments, often ionic—which correspond to practical chemical reagents. ethz.ch For instance, a disconnection leads to an aryl halide and an organometallic aryl species, setting the stage for a metal-catalyzed coupling reaction. researchgate.net

Among the various methods for forging aryl-aryl bonds, the Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used in the synthesis of p-terphenyls. nih.govtcichemicals.comwikipedia.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an arylboronic acid (or its ester) with an aryl halide or triflate in the presence of a base. tcichemicals.comwikipedia.org

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organoboron species (R²-BY₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

The synthesis of Thelephantin G, a structurally related natural product, utilized a key double Suzuki-Miyaura coupling to construct the p-terphenyl core. nih.gov Similarly, various functionalized p-terphenyls have been synthesized using site-selective Suzuki reactions, for example, by coupling arylboronic acids with di-halogenated or bis(triflate) benzene derivatives. thieme-connect.comthieme-connect.comtandfonline.com The reaction's reliability, mild conditions, and tolerance for a wide range of functional groups make it a cornerstone in p-terphenyl synthesis. tcichemicals.com While Suzuki coupling is prevalent, other methods like Stille, Negishi, and Ullmann reactions have also been employed to create the terphenyl framework. nih.govtandfonline.com

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role in the Reaction | Common Examples |

|---|---|---|

| Catalyst | Facilitates the coupling of the two aryl fragments. wikipedia.org | Pd(PPh₃)₄, Pd/C. thieme-connect.comrsc.org |

| Aryl Halide/Triflate | One of the aryl coupling partners (electrophile). wikipedia.org | 1,4-Dibromobenzene, Methyl 2,5-dibromobenzoate. nih.govthieme-connect.com |

| Organoboron Reagent | The second aryl coupling partner (nucleophile source). wikipedia.org | Phenylboronic acid, (3,4-Dimethoxyphenyl)boronic acid. nih.gov |

| Base | Activates the organoboron reagent for transmetalation. tcichemicals.com | K₃PO₄, Cs₂CO₃. nih.govthieme-connect.com |

Once the core p-terphenyl skeleton is assembled, subsequent reactions are required to install the correct functional groups found in the natural product. For this compound and its relatives, a crucial step is esterification to attach the acyl side chains to the hydroxyl groups on the central ring. nih.govresearchgate.net

Esterification is typically achieved by reacting an alcohol with a carboxylic acid (or a more reactive derivative like an acid chloride or anhydride) under acidic or basic conditions. cornell.edubyjus.com In the synthesis of Thelephantin O, an unsymmetrical diester, a stepwise esterification strategy was necessary. researchgate.net The total synthesis of Thelephantin G also featured an esterification as a key final step. nih.gov

Other essential functional group manipulations in p-terphenyl synthesis can include:

Protection and Deprotection : Hydroxyl groups are often temporarily "protected" as ethers or acetals to prevent them from interfering with other reactions, such as the formation of the terphenyl core. researchgate.net They are then "deprotected" later in the synthesis to reveal the free hydroxyl group for subsequent steps like esterification. researchgate.net

Demethylation : Many p-terphenyl syntheses use methoxy-substituted starting materials. The methyl groups are later removed (demethylation) to yield the free hydroxyl groups present in the final natural product. nih.gov

These manipulations are critical for navigating the chemical complexities of poly-functionalized molecules and achieving the precise structure of the target compound. libretexts.org

For p-terphenyls, efficiency has been improved through methods like sequential, one-pot cross-coupling reactions, which avoid the need to isolate and purify intermediate compounds. researchgate.nettandfonline.com The development of flow reactor systems for Suzuki couplings represents another advance, allowing for continuous production and potentially better control over reaction conditions. tandfonline.com

Furthermore, chemists are exploring novel strategies that move beyond traditional metal-catalyzed cross-couplings. One such approach is a metal-free [5C + 1C(N)] annulation, which builds the central phenyl ring from acyclic precursors under mild conditions, offering a new and flexible way to construct unsymmetrical teraryls. lnu.edu.cn The total synthesis of Thelephantin O was specifically described as being achieved via a "practical route," highlighting the successful application of these principles. researchgate.net

Semi-Synthesis of this compound Analogs and Derivatives

Semi-synthesis is a strategy that uses a complex, naturally occurring compound as a starting material for chemical modifications. scripps.edu This approach is particularly valuable when the natural product can be isolated in reasonable quantities but its total synthesis is very long or inefficient. scripps.edu

For a compound like this compound, semi-synthesis would involve isolating the parent compound or a closely related precursor from its natural source and then chemically altering it to create a library of analogs or derivatives. researchgate.netmdpi.com These modifications often target the functional groups of the molecule. For example, the hydroxyl or acyl groups of a p-terphenyl could be modified to explore structure-activity relationships (SAR). mdpi.com By creating a series of ester derivatives with different acyl chains, researchers can systematically probe how these groups influence the biological activity of the molecule. mdpi.com This process is instrumental in medicinal chemistry for optimizing the potency or pharmacokinetic properties of a lead compound. researchgate.net

Proposed Biosynthetic Pathways of p-Terphenyl Natural Products

The biosynthesis of natural products reveals the enzymatic pathways that organisms use to construct complex molecules from simple metabolic precursors. For p-terphenyls, studies using isotopically labeled precursors have shown that the biosynthetic pathway originates from the shikimate-chorismate pathway, which produces aromatic amino acids. nih.govbeilstein-journals.org

The proposed pathway can be summarized in the following key steps:

Precursor Formation : The pathway begins with L-phenylalanine or L-tyrosine, which are converted to their corresponding α-keto acids, such as phenylpyruvic acid. beilstein-journals.orgnih.gov

Dimerization and Cyclization : Two molecules of the α-keto acid precursor are condensed by a large, multi-domain enzyme known as a nonribosomal peptide synthetase (NRPS). nih.gov This condensation forms polyporic acid, which is then converted to atromentin (B1665312), a key intermediate in the biosynthesis of a vast array of fungal secondary metabolites. nih.govbeilstein-journals.org

Tailoring Reactions : Atromentin and other early intermediates undergo a series of modifications by "tailoring" enzymes. beilstein-journals.org These reactions, which include hydroxylations, oxidations, methylations, and further cyclizations, generate the immense structural diversity observed in the p-terphenyl family of natural products. nih.govnih.gov

This biosynthetic route highlights nature's efficiency, using a common set of precursors and a modular enzymatic machinery to produce a wide range of structurally diverse and biologically active compounds. beilstein-journals.orgnih.gov

Table 2: Proposed Biosynthetic Pathway for p-Terphenyls

| Step | Description | Key Intermediates/Enzymes |

|---|---|---|

| 1. Primary Metabolism | Production of aromatic amino acid precursors. | Shikimate Pathway, L-Phenylalanine, L-Tyrosine. nih.govbeilstein-journals.org |

| 2. Precursor Conversion | Deamination of amino acids to α-keto acids. beilstein-journals.org | Phenylpyruvic acid. beilstein-journals.orgnih.gov |

| 3. Core Assembly | Condensation of two α-keto acid molecules to form the p-terphenyl core structure. nih.govnih.gov | Nonribosomal Peptide Synthetase (NRPS), Polyporic Acid, Atromentin. nih.govnih.gov |

| 4. Tailoring | Enzymatic modifications (e.g., hydroxylation, methylation) to create structural diversity. beilstein-journals.org | Various tailoring enzymes (oxidases, methyltransferases, etc.). nih.gov |

Identification of Putative Precursors and Intermediates

The core structure of p-terphenyls, including this compound, is derived from precursors generated through the shikimate pathway. encyclopedia.pub This metabolic route is responsible for the biosynthesis of aromatic amino acids. encyclopedia.pub Feeding studies utilizing isotopically labeled compounds in fungal cultures have been instrumental in elucidating the initial building blocks. encyclopedia.pubresearchgate.netcore.ac.uk

The primary precursors for the p-terphenyl skeleton are two molecules of an unbranched phenylpropanoid, typically derived from L-phenylalanine or L-tyrosine. encyclopedia.pubresearchgate.net The biosynthesis begins with the conversion of these amino acids to their corresponding arylpyruvic acids, such as phenylpyruvic acid or 4-hydroxyphenylpyruvic acid. encyclopedia.pubcore.ac.ukslu.se These two arylpyruvic acid molecules then undergo a condensation reaction to form the fundamental C18 p-terphenyl backbone. researchgate.netcore.ac.uk

A crucial intermediate in the biosynthesis of many hydroxylated p-terphenylquinones is atromentin. researchgate.netencyclopedia.pubebi.ac.uk Atromentin itself is formed from precursors like 4-hydroxyphenylpyruvic acid. encyclopedia.pub This terphenylquinone often serves as a key branch-point intermediate, which can be further modified by various tailoring enzymes—such as hydroxylases, methyltransferases, and prenyltransferases—to produce the vast diversity of p-terphenyl derivatives observed in nature, including compounds like this compound. researchgate.netnih.gov Another foundational intermediate, polyporic acid, is formed from the initial dimerization of phenylpyruvic acid. nih.gov

| Precursor/Intermediate | Role in Biosynthesis | Originating Pathway |

| L-Phenylalanine | Primary precursor amino acid. encyclopedia.pubresearchgate.net | Shikimate Pathway |

| L-Tyrosine | Primary precursor amino acid. encyclopedia.pub | Shikimate Pathway |

| Phenylpyruvic Acid | Direct precursor for condensation. core.ac.ukslu.se | Shikimate Pathway |

| 4-Hydroxyphenylpyruvic Acid | Direct precursor for condensation, leads to atromentin. encyclopedia.pub | Shikimate Pathway |

| Polyporic Acid | Initial p-terphenyl product from dimerization of phenylpyruvic acid. nih.gov | p-Terphenyl Pathway |

| Atromentin | Key terphenylquinone intermediate for further modification. researchgate.netencyclopedia.pub | p-Terphenyl Pathway |

Enzymatic Mechanisms Involved in p-Terphenyl Scaffold Formation

The construction of the p-terphenyl scaffold is a unique enzymatic process. Unlike many aromatic compounds formed by polyketide synthases, the central reaction in p-terphenyl biosynthesis is catalyzed by a nonribosomal peptide synthetase-like (NRPS-like) enzyme. researchgate.netuni-marburg.de

Specifically, a tridomain NRPS, often designated TerA, is responsible for the initial dimerization of two phenylpyruvic acid molecules to yield polyporic acid. nih.gov This enzyme typically contains an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) or product-releasing domain. The A-domain selects the phenylpyruvic acid precursor, activates it, and loads it onto the T-domain. The enzyme then catalyzes the condensation of two of these activated units to form the p-terphenyl core, which is subsequently released by the TE domain. nih.gov

Following the formation of the initial quinone intermediate (polyporic acid), a series of tailoring enzymes modify the scaffold. A notable example is the dual-enzyme system, TerB/C, identified in Streptomyces. This system acts on polyporic acid, where TerB functions as a reductase and TerC acts as a dehydratase. nih.gov Together, they convert the polyporic acid quinone into a terphenyl triol intermediate. This intermediate is then susceptible to further downstream modifications, such as methylation or glycosylation, by other tailoring enzymes to generate structural diversity. nih.gov In fungal pathways, similar enzymatic steps involving reduction and dehydration of the atromentin intermediate occur, followed by tailoring reactions like O-methylation and prenylation. researchgate.netnih.gov

| Enzyme/System | Function | Substrate/Product |

| Nonribosomal Peptide Synthetase-like (NRPS-like) Enzyme (e.g., TerA) | Catalyzes the dimerization of two phenylpyruvic acid units. nih.gov | Substrate: Phenylpyruvic Acid; Product: Polyporic Acid |

| Reductase (e.g., TerB) | Reduces the quinone intermediate. nih.gov | Substrate: Polyporic Acid |

| Dehydratase (e.g., TerC) | Dehydrates the reduced intermediate. nih.gov | Product: Terphenyl triol intermediate |

Comparative Analysis with Established Biosynthetic Pathways (e.g., Terpenoid, Polyketide)

The biosynthesis of this compound via the shikimate and p-terphenyl pathways differs fundamentally from the terpenoid and polyketide pathways in terms of precursors, core enzymes, and assembly logic.

p-Terphenyl vs. Polyketide Pathway:

Precursors: The p-terphenyl pathway utilizes phenylpropanoid units derived from aromatic amino acids (phenylalanine/tyrosine). encyclopedia.pub In contrast, the polyketide pathway uses simple acyl-CoA units, primarily acetyl-CoA and malonyl-CoA, as building blocks. acs.orgdokumen.pub

Assembly: The p-terphenyl core is formed through the dimerization of two C6-C3 phenylpropanoid units catalyzed by an NRPS-like enzyme. researchgate.netnih.gov Polyketide synthesis involves the sequential, head-to-tail condensation of acetate (B1210297)/propionate units by a large, modular enzyme complex known as a polyketide synthase (PKS). slu.se This iterative process is analogous to fatty acid synthesis.

p-Terphenyl vs. Terpenoid Pathway:

Precursors: As mentioned, p-terphenyls originate from the shikimate pathway. encyclopedia.pub Terpenoids are built from the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). slu.se These C5 units are themselves produced from acetyl-CoA via the mevalonate (B85504) (MVA) pathway or from glyceraldehyde-3-phosphate and pyruvate (B1213749) via the methylerythritol phosphate (B84403) (MEP) pathway. slu.sekegg.jp

Assembly: The p-terphenyl scaffold is a condensation product of two aromatic rings. researchgate.net Terpenoid biosynthesis involves the head-to-tail condensation of C5 isoprene units by prenyltransferases (terpene synthases) to form linear precursors (e.g., geranyl pyrophosphate, farnesyl pyrophosphate), which are then often cyclized to create a vast array of scaffolds. dokumen.pub

| Pathway | Primary Precursors | Core Enzymatic Machinery | Fundamental Assembly Logic |

| p-Terphenyl | Phenylalanine, Tyrosine, Phenylpyruvic Acid encyclopedia.pubcore.ac.uk | NRPS-like enzymes, Reductases, Dehydratases researchgate.netnih.gov | Dimerization of two C6-C3 phenylpropanoid units researchgate.net |

| Polyketide | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA acs.orgdokumen.pub | Polyketide Synthases (PKS) slu.se | Iterative head-to-tail condensation of acyl-CoA units |

| Terpenoid | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) slu.se | Terpene Synthases, Prenyltransferases dokumen.pub | Condensation of C5 isoprene units followed by cyclization |

Pharmacological Profile and Mechanistic Elucidation of this compound

While research into the broad family of p-terphenyl compounds isolated from various fungi has revealed a range of biological activities, specific and detailed pharmacological data for this compound, as outlined in the requested structure, is not extensively available in the current body of scientific literature.

The existing research primarily focuses on related compounds such as Thelephantin G, Thelephantin O, and Vialinin A. For instance, studies have detailed the potent anti-inflammatory effects of Thelephantin G through the inhibition of tumor necrosis factor-alpha (TNF-α) production. acs.org Similarly, Vialinin A has been identified as an inhibitor of ubiquitin-specific proteases like USP4 and USP5. mdpi.com Furthermore, the α-glucosidase inhibitory activity has been reported for other related compounds like Thelephantin O. dntb.gov.ua

However, equivalent, detailed in vitro studies and mechanistic elucidations focusing specifically on this compound are not sufficiently documented in the available search results to populate the requested sub-sections on its antiproliferative, anti-inflammatory, and specific enzyme-inhibiting activities. Therefore, a comprehensive profile for this compound, matching the detailed structure of the request, cannot be generated at this time.

Further targeted research and publication of findings specifically on this compound are required to build a detailed pharmacological profile comparable to that of its analogues.

Pharmacological Profile and Mechanistic Elucidation of Thelephantin C

In Vitro Biological Activities

Antioxidant Capacity and Free Radical Scavenging

Thelephantin C is a member of the p-terphenyl (B122091) class of compounds, many of which are recognized for their biological activities, including antioxidant effects. acs.org The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, a process central to mitigating oxidative stress in biological systems.

The free radical scavenging activity of p-terphenyl derivatives, a class of compounds to which this compound belongs, has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. acs.orgresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The change in color, monitored spectrophotometrically, indicates the extent of scavenging activity. For instance, a study on various p-terphenyl derivatives demonstrated their capacity to scavenge DPPH free radicals, with some compounds showing significant antioxidant activity. researchgate.net Thelephorin A, another p-terphenyl derivative, has also been identified as a potent radical scavenger through the DPPH assay. researchgate.net

The structural features of p-terphenyls, such as the number and position of hydroxyl groups on the benzene (B151609) rings, are crucial for their antioxidant activity. nih.gov Specifically, the presence of an o-dihydroxy substitution on the central benzene ring is considered necessary for the DPPH free radical scavenging activity observed in some p-terphenyl derivatives. acs.org This structural element is also associated with the metal-chelating functions of these molecules. acs.org

The total antioxidant capacity (TAC) is another important measure of a compound's antioxidant potential. This can be evaluated using the phosphomolybdenum method, which is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate (B84403)/Mo(V) complex. japsonline.com The intensity of the green color, measured by absorbance, is proportional to the total antioxidant capacity. Studies on various natural extracts have shown a correlation between their phenolic content and their total antioxidant capacity. japsonline.comoeno-one.eu

It is important to note that while some p-terphenyls exhibit strong free radical scavenging capabilities, this activity does not always correlate with their other biological effects. acs.org For example, research has indicated that the antiallergic activity of certain p-terphenyl derivatives is not directly linked to their free radical scavenging capacity. acs.org

Table 1: Antioxidant Activity of select p-Terphenyl Derivatives

| Compound/Extract | Assay | Result | Reference |

| Thelephorin A | DPPH Scavenging | Confirmed radical scavenger | researchgate.net |

| Boletopsin 15 | DPPH Scavenging | EC50 = 2.1 μM | researchgate.net |

| Known Compound 2 | DPPH Scavenging | EC50 = 6.6 μM | researchgate.net |

| Vialinin A | DPPH Scavenging | EC50 = 14.0 μM | researchgate.net |

| Ethyl acetate (B1210297) extract of Calycotome villosa seeds | Total Antioxidant Capacity | 157.6 mg/g ascorbic acid equivalent | japsonline.com |

Molecular and Cellular Mechanisms of Action

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial to understanding the pharmacological effects of this compound and related p-terphenyl compounds. Research has increasingly pointed towards key proteins involved in cell signaling and survival as primary targets for these natural products.

One of the prominent molecular targets identified for p-terphenyl derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) . nih.gov STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and angiogenesis. nih.govnih.gov Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com Terpenoids, the broader class to which p-terphenyls belong, have been shown to exert their anticancer effects by targeting STAT3 signaling. nih.gov The inhibition of STAT3 can occur through direct binding to the protein, thereby preventing its activation, or indirectly by targeting upstream kinases like JAKs. mdpi.com

Another potential molecular target for p-terphenyls is ubiquitin-specific protease 4 (USP4) . researchgate.net The p-terphenyl derivative Vialinin A has been identified as a potent inhibitor of USP4. researchgate.net This inhibition is thought to contribute to the anti-inflammatory and anticancer properties of the compound. researchgate.net Given the structural similarities, it is plausible that this compound could also interact with and modulate the activity of USP4.

The anticancer activity of some natural compounds has also been linked to their ability to target the p53 signaling pathway . frontiersin.org This pathway is critical for inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. frontiersin.org While direct evidence for this compound is pending, other phenolic compounds have been shown to modulate apoptosis pathways through the regulation of proteins like cytochrome c and caspases. frontiersin.org

Furthermore, the iron-chelating properties of certain p-terphenyls suggest that proteins involved in iron metabolism could be considered indirect molecular targets. acs.org By sequestering iron, these compounds can disrupt the function of iron-dependent enzymes and proteins that are essential for cell proliferation and survival. frontiersin.orgmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., STAT3 Phosphorylation)

This compound and related p-terphenyls exert their biological effects by modulating key intracellular signaling pathways, with a significant focus on the STAT3 pathway. nih.gov STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a crucial role in gene transcription related to cell proliferation, survival, and angiogenesis. nih.govoatext.com

The canonical activation of STAT3 involves phosphorylation at a specific tyrosine residue (Tyr705). mdpi.com This phosphorylation event is catalyzed by receptor-associated tyrosine kinases, such as JAKs, or non-receptor kinases like Src. oatext.commdpi.com Once phosphorylated, STAT3 monomers form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene expression. oatext.com

Compounds that inhibit STAT3 signaling can do so through various mechanisms. Some inhibitors prevent the initial phosphorylation of STAT3, effectively blocking its activation. oatext.com Others may target the dimerization of STAT3, for instance, by binding to the SH2 domain, which is essential for the formation of active dimers. nih.gov

Phosphorylation of STAT3 can also occur at a serine residue (Ser727), which is believed to modulate its activity. nih.gov The phosphorylation at Ser727 can be mediated by kinases such as MAPK and CDK5. oatext.com Interestingly, phosphorylation at Ser727 has been shown to accelerate the dephosphorylation of Tyr705, leading to the inactivation of STAT3. nih.gov This suggests a complex regulatory mechanism that could be a target for therapeutic intervention.

The modulation of STAT3 phosphorylation has significant downstream consequences. By inhibiting STAT3, compounds can downregulate the expression of genes that promote cell cycle progression (e.g., cyclin D1), and cell survival (e.g., Bcl-2, Bcl-xL). nih.govnih.gov This disruption of pro-survival signaling can ultimately lead to cell cycle arrest and apoptosis.

Cell Cycle Progression Arrest (e.g., G1 Phase)

A significant mechanism through which this compound and similar compounds exert their antiproliferative effects is by inducing cell cycle arrest, particularly at the G1 phase. scielo.orgresearchgate.net The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. Arresting cells in this phase prevents them from entering the S phase, thereby halting proliferation. frontiersin.org

Studies on related compounds have demonstrated their ability to cause an accumulation of cells in the G1 phase of the cell cycle. researchgate.netbiomolther.orgplos.org This G1 arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4) is a common finding in cells treated with compounds that induce G1 arrest. biomolther.org Cyclin D1 and CDK4 form a complex that is essential for the progression through the G1 phase.

Furthermore, the induction of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/Cip1 and p27Kip1 plays a crucial role in G1 arrest. biomolther.orgnih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting cell cycle progression. nih.gov

The expression of the transcription factor c-Myc is also tightly regulated and linked to cell cycle progression. nih.gov Downregulation of c-Myc has been correlated with G1 phase arrest. nih.gov Some anticancer agents have been shown to downregulate the expression of E2F1, a transcription factor that controls the expression of genes required for DNA synthesis. nih.gov

The ability of a compound to induce G1/S phase cell cycle arrest can provide an opportunity for cells to either repair DNA damage or undergo apoptosis. frontiersin.org This highlights the intricate link between cell cycle control and programmed cell death pathways.

Table 2: Effects of Bioactive Compounds on Cell Cycle Progression

| Compound | Cell Line | Effect | Associated Molecular Changes | Reference |

| Piperine | Melanoma cells | G1 phase arrest | Downregulation of cyclin D1, induction of p21 | plos.orgnih.gov |

| Panduratin A | MCF-7 breast cancer cells | G0/G1 phase arrest | Induction of p21 and p27, downregulation of CDK4 and cyclin D1 | biomolther.org |

| Grifolin | Various cancer cells | G1-phase cell-cycle arrest | Not specified | researchgate.net |

| THTMP | Glioblastoma cells | G1/S phase arrest | Decrease of cyclin-dependent kinase 1, cyclin A2, cyclin E1, and E2 | frontiersin.org |

Induction of Programmed Cell Death (Apoptosis)

This compound and its analogs can induce programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or unwanted cells. researchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com

The intrinsic pathway is often triggered by cellular stress and involves the permeabilization of the outer mitochondrial membrane. mdpi.com This leads to the release of pro-apoptotic factors from the mitochondria into the cytosol. scielo.org One such key factor is cytochrome c . scielo.orgmdpi.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), leading to the formation of a complex called the apoptosome. scielo.org The apoptosome then recruits and activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. scielo.org

The release of mitochondrial proteins is tightly regulated by the Bcl-2 family of proteins . scielo.org This family includes pro-apoptotic members like Bax and Bak, which promote mitochondrial membrane permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL, which inhibit this process. mdpi.com An increase in the Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. biomolther.org

In addition to cytochrome c, mitochondria can also release other pro-apoptotic proteins such as Smac/Diablo and apoptosis-inducing factor (AIF). scielo.org Smac/Diablo promotes apoptosis by inhibiting the inhibitors of apoptosis proteins (IAPs), while AIF can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner. scielo.orgmdpi.com

Studies on compounds with similar structures to this compound have shown that they can induce apoptosis by increasing the expression of Bax, decreasing the expression of Bcl-2, and promoting the release of mitochondrial cytochrome c. biomolther.org The activation of caspases, including caspase-7, -8, and -9, has also been observed. biomolther.org

Role of Ion Chelation in Biological Activity (e.g., Iron Chelation)

A noteworthy aspect of the biological activity of this compound and related p-terphenyl derivatives is their ability to chelate metal ions, particularly iron. acs.org Iron is an essential element for numerous cellular processes, including DNA synthesis and cellular respiration. mdpi.comwjgnet.com However, excess iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cellular damage. mdpi.com

The structure of certain p-terphenyls, specifically the presence of an o-dihydroxy group on the central benzene ring, is crucial for their iron-chelating activity. acs.org These compounds can bind to ferrous iron (Fe2+), forming stable complexes. acs.org This sequestration of iron can have profound effects on cancer cells, which often have an increased demand for iron to support their rapid proliferation. mdpi.com

By chelating intracellular iron, these compounds can inhibit the activity of iron-dependent enzymes that are critical for cell growth and proliferation, such as ribonucleotide reductase, which is essential for DNA synthesis. frontiersin.orgbiorxiv.org This inhibition of DNA synthesis can lead to cell cycle arrest, typically at the G1/S phase. biorxiv.org

The iron-chelating activity of these compounds has been directly linked to their cytotoxicity against cancer cells. acs.org Studies have shown that the growth inhibitory effects of some p-terphenyl derivatives on cancer cells can be reversed by the addition of iron, confirming that iron chelation is a key mechanism of their anticancer action. acs.org

It is important to distinguish the effects of iron chelation from the antioxidant activity of these compounds. While the o-dihydroxy structure contributes to both activities, the cytotoxicity of these compounds is primarily attributed to their iron-chelating properties rather than their free radical scavenging capacity. acs.org

Disruption of Specific Biosynthetic Processes (e.g., Fatty Acid Biosynthesis)

The biosynthesis of fatty acids is a fundamental metabolic process essential for cell membrane integrity, energy storage, and the production of signaling molecules. nih.gov In humans, this process is carried out by the multi-enzyme complex known as fatty acid synthase type I (FAS-I), while bacteria utilize a set of discrete enzymes called the FAS-II system. nih.gov This pathway begins with acetyl-CoA and systematically adds two-carbon units from malonyl-CoA to create long-chain fatty acids like palmitate. wikipedia.org The entire process involves a series of reactions catalyzed by specific enzymes, including acetyl-CoA carboxylase (ACC), ketoacyl synthase (KS), ketoacyl reductase (KR), dehydratase (DH), and enoyl reductase (ER). aocs.org

While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, evidence from related compounds suggests that the p-terphenyl scaffold, to which this compound belongs, can interfere with this pathway. Notably, the p-terphenyl derivatives atromentin (B1665312) and leucomelone (B14056143) have been identified as potent and specific inhibitors of enoyl-ACP reductase (FabK), a key enzyme in the FAS-II pathway of Streptococcus pneumoniae. capes.gov.br Atromentin and leucomelone demonstrated significant inhibitory activity against FabK, with IC50 values of 0.24 and 1.57 μM, respectively. capes.gov.br This finding establishes that molecules with a p-terphenyl structure can target and disrupt critical enzymes within the fatty acid synthesis cycle. This suggests a potential, though not yet confirmed, mechanism of action for this compound could involve the disruption of similar biosynthetic processes.

Key Enzymes in the Fatty Acid Synthesis Cycle

| Enzyme | Function |

|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the rate-limiting step. aocs.org |

| Ketoacyl Synthase (KS) | Condenses malonyl-ACP with the growing acyl chain. aocs.org |

| Ketoacyl Reductase (KR) | Reduces the keto group to a hydroxyl group. aocs.org |

| Hydroxyacyl Dehydratase (HD) | Dehydrates the hydroxyacyl intermediate to form a double bond. aocs.org |

| Enoyl Reductase (ER) | Reduces the double bond to form a saturated acyl chain. aocs.org |

| Thioesterase (TE) | Cleaves the completed fatty acid from the acyl carrier protein (ACP). nih.gov |

In Vivo Preclinical Investigations in Animal Models

In vivo preclinical studies in animal models are a critical phase in drug development, designed to evaluate the physiological effects, efficacy, and safety of a therapeutic candidate before human clinical trials. fda.govnih.gov These investigations are essential for understanding how a compound behaves in a complex biological system, which cannot be fully replicated by in vitro experiments. fda.gov The selection of an appropriate animal model is crucial and depends on the goals of the study, with rodent models being frequently used due to their genetic and physiological similarities to humans. fda.gov

Pharmacodynamic Biomarker Evaluation in Animal Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a therapeutic agent. researchgate.netmdpi.com In preclinical animal studies, evaluating PD biomarkers is essential to confirm that a drug is engaging with its intended target and modulating the relevant biological pathway. nih.gov This provides crucial proof-of-mechanism and helps in determining the optimal dosing schedule needed to achieve a desired biological effect. nih.gov Biomarkers can be measured in tumor tissue or in surrogate tissues like peripheral blood mononuclear cells (PBMCs) or plasma. nih.govnih.gov

For a compound hypothesized to inhibit fatty acid synthesis, potential PD biomarkers could include the direct measurement of the target enzyme's activity, changes in the levels of downstream lipids, or the modulation of related metabolic pathways. nih.gov However, studies specifically detailing the evaluation of pharmacodynamic biomarkers for this compound in animal systems have not been identified in the reviewed literature.

Types of Pharmacodynamic Biomarkers in Preclinical Studies

| Biomarker Category | Description | Example |

|---|---|---|

| Target Engagement | Measures the direct interaction of a drug with its molecular target. | Reduction in the phosphorylation of a target kinase (e.g., pAKT for a PI3K inhibitor). nih.gov |

| Pathway Modulation | Assesses the downstream effects of target inhibition on the biological pathway. | Changes in the expression of genes regulated by the target pathway. |

| Metabolic Response | Measures changes in cellular metabolism resulting from drug action. | Alterations in glucose or lipid metabolites in plasma or tissue. nih.gov |

| Functional Imaging | Uses imaging techniques to visualize the biological effects of a drug in vivo. | 18F-FDG PET scans to assess changes in tumor glucose metabolism. nih.gov |

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of Thelephantin C Core Structure

The core structure of this compound, a p-terphenyl (B122091), consists of three linearly connected benzene (B151609) rings. Systematic modifications of this scaffold have been a primary strategy to understand its biological function. Research has focused on altering the substituents on these rings, particularly the hydroxyl (-OH) and acyl groups, which are characteristic of this class of natural products.

One key approach involves the protection and deprotection of the hydroxyl groups on the central benzene ring. For instance, in studies on related p-terphenyls, researchers have synthesized analogs where the hydroxyl groups are converted to methoxy (B1213986) groups (-OCH₃) or other protected forms. acs.org This allows for a direct assessment of the role of free hydroxyl groups in the compound's mechanism of action. By comparing the biological activity of the parent compound with its modified analogs, scientists can deduce the importance of these specific functional groups. These modifications help to map out which parts of the molecule are essential for interaction with biological targets and which can be altered to fine-tune properties like potency or selectivity. nih.govnih.gov

Identification of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule's biological activity. unina.it For this compound and related p-terphenyls, SAR studies have successfully identified several key pharmacophoric features.

The most critical feature for the cytotoxicity of these compounds is the presence of an ortho-dihydroxy (catechol) substitution on the central benzene ring. acs.org Structure-activity relationship studies have demonstrated that this 2',3'-dihydroxy group is necessary for cytotoxicity against cancer cell lines like HepG2. acs.orgresearchgate.net Compounds lacking this feature, or where the hydroxyl groups are protected (e.g., methylated), show significantly reduced or no activity. acs.org This suggests that the catechol moiety is directly involved in the compound's mechanism, which is believed to involve functions like iron chelation and radical scavenging. acs.orgresearchgate.net

Influence of Stereochemistry and Positional Isomers on Activity

Isomers are molecules that have the same molecular formula but different arrangements of atoms. libretexts.org The specific arrangement, including stereochemistry (the 3D arrangement) and the position of functional groups (positional isomers), can have a profound impact on biological activity. chemvista.orguou.ac.in

In the context of p-terphenyls like this compound, the placement of functional groups is critical. Positional isomers, where substituents are located at different positions on the phenyl rings, can exhibit vastly different biological profiles. uou.ac.in For example, studies on Vialinin A, a closely related compound, indicated that its positional isomers showed no significant bioactivity, highlighting the strict structural requirement for the observed effects. acs.org The relative positioning of the hydroxyl and acyl groups defines the specific pharmacophore; altering this arrangement can disrupt the key interactions with a biological target, rendering the molecule inactive. While this compound itself is achiral, the introduction of certain substituents or modifications could create chiral centers, leading to stereoisomers (enantiomers or diastereomers) which would be expected to have different activities due to the stereospecific nature of biological receptors. uou.ac.in

Design and Synthesis of this compound Analogs and Derivatives for Optimized Biological Activities

Guided by SAR findings, researchers have designed and synthesized novel analogs of natural p-terphenyls to optimize their biological activities. rug.nl The primary goal is to enhance potency, improve selectivity, or elucidate the mechanism of action. mdpi.com

A prominent strategy involves creating derivatives with modified hydroxyl groups on the central ring to confirm the importance of the catechol moiety. acs.org For instance, a study focused on analogs of Vialinin A (VA) and Thelephantin O (TO) created new compounds where these crucial hydroxyls were partially or fully protected. acs.org The subsequent evaluation of their cytotoxicity confirmed that the unprotected o-dihydroxy group was essential for activity. acs.org

Table 1: Cytotoxicity of Natural p-Terphenyls and Synthetic Analogs against HepG2 Cells This table is based on data from studies on p-terphenyl derivatives closely related to this compound to illustrate the principles of analog design and its effect on biological activity.

| Compound | Description | Key Structural Feature | Cytotoxicity (IC₅₀ in μM) |

|---|---|---|---|

| Thelephantin O (TO) | Natural Product | 2',3'-dihydroxy | 13.6 |

| Vialinin A (VA) | Natural Product | 2',3'-dihydroxy | 14.5 |

| Terrestrin B (TB) | Natural Product | 2',3'-dihydroxy | 23.3 |

| Compound 1 | Synthetic Analog | 2'-hydroxy-3'-methoxy | > 100 (inactive) |

| Compound 2 | Synthetic Analog | 2'-methoxy-3'-hydroxy | > 100 (inactive) |

| Compound 3 | Synthetic Analog | 2',3'-dimethoxy | > 100 (inactive) |

Data sourced from a study on p-terphenyl derivatives, demonstrating that analogs (Compounds 1-3) with protected hydroxyl groups lose the cytotoxic activity observed in the natural products (TO, VA, TB). acs.org

This research underscores how synthetic chemistry can be used to create targeted derivatives that probe the SAR and confirm the essentiality of specific functional groups for achieving the desired biological effect. acs.org

Computational Approaches to SAR Elucidation (e.g., Molecular Modeling, Docking Studies, QSAR)

Computational chemistry offers powerful tools to investigate SAR at a molecular level, providing insights that complement experimental work. servireach.com Techniques like molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis are used to predict how a compound will interact with a biological target and to explain the activity of different analogs. nih.govresearchgate.net

Molecular docking studies, for example, simulate the binding of a ligand (like this compound or its analogs) into the active site of a target protein. researchgate.net This can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. A docking study on Vialinin A and other p-terphenyl derivatives against the enzyme Ubiquitin-Specific Protease 4 (USP4) revealed a potential binding site and calculated the binding energies for different analogs. researchgate.net Such studies can explain why certain analogs are more potent than others. For instance, the analysis suggested that Vialinin B might be a more efficient inhibitor of USP4 than Vialinin A, a finding that can guide future synthesis efforts. researchgate.net

QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. mdpi.commdpi.com

Table 2: Calculated Binding Energies of p-Terphenyl Derivatives to USP4 This table presents data from a molecular docking study of various p-terphenyl compounds, illustrating the use of computational methods to evaluate and compare potential biological interactions.

| Compound | PubChem ID | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Thelephantin N | 21577386 | -92.40 |

| Thelephantin O | 53375718 | -105.70 |

| Thelephorin A | 10325564 | -98.47 |

| Vialinin A | 11563133 | -108.06 |

| Vialinin B | 16049791 | -116.76 |

| Vialinin C | 86279343 | -106.26 |

Data sourced from a molecular docking study investigating the binding of p-terphenyls to USP4. A more negative binding energy suggests a more favorable interaction. researchgate.net

These computational approaches are integral to modern drug discovery, allowing for a more rational and efficient design of novel therapeutic agents based on the this compound scaffold. researchgate.netchemcomp.com

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Biological Activities and Target Pathways

The p-terphenyl (B122091) class of compounds is known for a wide array of biological activities, suggesting that Thelephantin C may possess a similar, yet unexplored, pharmacological profile. nih.govresearchgate.net Future research should prioritize screening this compound against a diverse panel of biological targets. Based on the activities of its congeners and other related fungal metabolites, several areas are of immediate interest:

Cytotoxic and Anti-proliferative Activity: Many p-terphenyls exhibit cytotoxicity against various cancer cell lines. nih.govresearchgate.net For instance, certain congeners from Thelephora aurantiotincta have demonstrated cancer-selective cytotoxicity, which was attributed to cell cycle arrest at the G1 phase. nih.gov A primary avenue of research should therefore be the systematic evaluation of this compound against a panel of human cancer cell lines to identify potential anti-cancer effects and determine its potency and selectivity.

Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes such as α-glucosidase and phosphodiesterase 4 (PDE4), a target for inflammatory and neurological diseases. mdpi.comnih.gov Screening this compound against these and other therapeutically relevant enzymes, such as kinases and proteases, could uncover novel inhibitory activities.

Anti-inflammatory and Antioxidant Properties: Anti-inflammatory and antioxidant activities are common among fungal p-terphenyls. researchgate.netcore.ac.uk Future studies should employ cell-based assays to investigate the potential of this compound to modulate inflammatory pathways (e.g., nitric oxide production, cytokine release) and to quantify its radical scavenging capabilities.

Identifying active biological profiles would necessitate subsequent target deconvolution studies to pinpoint the specific molecular pathways and protein targets through which this compound exerts its effects.

Advanced Mechanistic Studies at the Sub-Cellular and Molecular Levels

Should initial screenings reveal significant biological activity, the subsequent research focus must shift to detailed mechanistic investigations. Understanding how this compound functions at a molecular level is critical for its development as a research tool or therapeutic lead. Advanced studies could include:

Omics Approaches: Utilizing transcriptomics (RNA-seq) and proteomics to analyze global changes in gene and protein expression in cells treated with this compound. This can provide unbiased insights into the cellular pathways it perturbs.

Cellular Imaging: Employing high-resolution microscopy to visualize the sub-cellular localization of this compound (if it can be tagged) or to observe its effects on cellular morphology, cytoskeletal organization, and organelle function.

Biochemical and Biophysical Assays: Once a specific protein target is hypothesized or identified, detailed biochemical assays are needed to confirm direct interaction and functional modulation. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify binding affinity and thermodynamics.

These advanced studies will be crucial for building a comprehensive picture of this compound's mechanism of action, moving beyond preliminary observations of activity to a precise molecular understanding.

Chemoenzymatic Synthesis and Biosynthetic Engineering for Analog Generation

The natural supply of this compound is limited to its fungal source. To enable extensive biological evaluation and structure-activity relationship (SAR) studies, robust synthetic strategies are required. The biosynthesis of p-terphenyls is understood to originate from the shikimate-chorismate pathway, involving NRPS-like enzymes for the condensation of aromatic amino acid precursors. nih.gov This knowledge opens avenues for both chemical and biological synthesis strategies.

Future work could focus on a chemoenzymatic approach , where chemical synthesis is used to create the core p-terphenyl scaffold, and enzymes are used for specific late-stage modifications, such as hydroxylation or glycosylation, which can be challenging to achieve with chemical selectivity.

Furthermore, biosynthetic engineering presents a powerful tool for generating novel analogs. This could involve:

Identifying and cloning the biosynthetic gene cluster responsible for this compound production in Thelephora aurantiotincta.

Heterologous expression of the gene cluster in a more tractable host organism like Aspergillus oryzae or Saccharomyces cerevisiae. acs.org

Genetically modifying the biosynthetic enzymes (e.g., acyltransferases, methyltransferases) to accept alternative substrates, thereby producing novel this compound derivatives with altered substitution patterns.

These approaches would provide a sustainable supply of this compound and a platform for generating a library of analogs for systematic biological testing.

Development of this compound as a Chemical Probe for Biological Systems

If this compound is found to have a potent and selective biological activity, it could be developed into a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively engaging a specific protein target. To be useful, this compound would need to be modified to incorporate a reporter tag or a reactive group without losing its inherent biological activity.

Potential modifications could include:

Attachment of a Fluorophore: A fluorescent dye could be appended to a non-essential position on the this compound structure, allowing for visualization of its target's location within cells.

Incorporation of a Photo-affinity Label: A group that can be activated by light to form a covalent bond with its target protein would enable target identification and validation.

Addition of a Biotin (B1667282) Tag: A biotin handle would facilitate the pull-down and enrichment of the target protein from cell lysates for identification by mass spectrometry.

The development of such a probe would transform this compound from a compound with an interesting activity into a valuable research tool for interrogating complex biological processes.

Investigations into Novel this compound Congeners and Their Bioactivities